Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
Description
Properties
IUPAC Name |
methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWDVSWHPCMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves the bromination of a phenylene derivative followed by esterification. One common method includes the reaction of 2,5-dibromo-1,4-dihydroxybenzene with dimethyl oxalate under acidic conditions to form the desired diacetate compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms on the 2,5-positions of the phenylene ring are key reactive sites for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from adjacent oxygen atoms in the ether linkages .
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Aromatic substitution | Amines, thiols, or alkoxides | Di-substituted phenylene derivatives | Bromine replaced via SNAr mechanism |
| Metal-catalyzed coupling | Pd catalysts, Grignard reagents | Biaryl or alkyl-aryl coupled products | Suzuki or Ullmann-type cross-couplings |
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or their conjugate bases.
| Reaction Conditions | Products | Key Data |
|---|---|---|
| Aqueous NaOH (saponification) | Disodium 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate | Complete hydrolysis at 80–100°C |
| Dilute HCl | 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetic acid | Partial hydrolysis under mild conditions |
Redox Reactions
The compound participates in reduction and oxidation processes, primarily targeting ester or ether functionalities.
| Reaction Type | Reagents | Products | Functional Group Modified |
|---|---|---|---|
| Reduction | LiAlH₄ | Corresponding diol derivative | Esters reduced to -CH₂OH groups |
| Oxidation | KMnO₄ (acidic) | Cleavage of ether linkages | Formation of carboxylic acids |
Coupling Reactions
The brominated aromatic core enables participation in cross-coupling reactions, widely used in polymer and pharmaceutical synthesis.
| Coupling Type | Catalyst System | Applications | Yield/Selectivity Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl frameworks for ligands | Moderate to high yields |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Nitrogen-containing heterocycles | Limited data; inferred from analogs |
Ether Cleavage Reactions
The ether linkages (C-O-C) between the phenylene ring and acetate groups are susceptible to cleavage under strong acidic or reductive conditions.
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| HBr (48%), reflux | 2,5-dibromohydroquinone + acetic acid derivatives | Acid-catalyzed cleavage |
| BBr₃ in DCM | Phenolic derivatives + methyl acetate | Lewis acid-mediated dealkylation |
Polymerization Reactions
The compound serves as a monomer in polycondensation reactions due to its bifunctional ester and aromatic bromide groups.
| Polymerization Type | Co-monomers | Resulting Polymer Properties |
|---|---|---|
| Step-growth | Diamines, dithiols | High thermal stability, brominated backbones |
| Coordination | Transition metal catalysts | Metal-organic frameworks (MOFs) |
Key Structural Influences on Reactivity
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has shown potential in medicinal chemistry due to its structural characteristics that allow for diverse biological activities.
Anticancer Research
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- Mechanism of Action : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that derivatives of this compound may also possess similar activity.
Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial targets in the treatment of inflammatory diseases:
- Research Findings : Studies show that related compounds can reduce inflammation markers in vitro.
Materials Science
This compound can be utilized in the development of advanced materials due to its unique chemical structure.
Polymer Synthesis
The compound can serve as a monomer or crosslinking agent in the synthesis of polymers:
- Applications : Development of flame-retardant materials due to the presence of bromine atoms which enhance thermal stability and reduce flammability.
Environmental Applications
Research is ongoing into the environmental impact and potential applications of this compound.
Bioremediation
The compound's properties may be leveraged in bioremediation processes to degrade pollutants:
- Mechanism : The brominated structure may facilitate interactions with organic pollutants, enhancing degradation pathways through microbial action.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and acetate groups facilitate binding to enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
- Molecular Formula : C₁₂H₁₂Br₂O₆
- Molecular Weight : ~428.03 g/mol (calculated based on substituents)
- CAS No.: 91395-60-7
- MDL No.: MFCD30738305
- Purity : 95% (as per commercial availability)
Structural Features: This compound consists of a central 1,4-phenylene ring substituted with two bromine atoms at the 2- and 5-positions. The phenolic oxygens are linked to two acetoxy groups, each esterified with a methyl group. The bromine substituents enhance electrophilic reactivity, while the ester groups contribute to hydrophobicity and stability .
Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of polymers, liquid crystals, or pharmaceuticals requiring halogenated aromatic frameworks .
Comparison with Structurally Similar Compounds
Di-tert-butyl 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate
- Molecular Formula : C₁₈H₂₄Br₂O₆
- Molecular Weight : 496.19 g/mol
- CAS No.: 1054625-64-7
- Stability: The tert-butyl group enhances thermal stability but may complicate purification due to higher molecular weight. Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Dimethyl 2,2'-[1,4-Phenylenebis(oxy)]diacetate (Non-Brominated Analog)
- Molecular Formula : C₁₂H₁₄O₆
- Molecular Weight : 254.24 g/mol
- CAS No.: 80791-19-1
- Key Differences: Lack of Bromine: Absence of bromine reduces electronic effects, making it less reactive in electrophilic substitution reactions. Applications: Used in non-halogenated polymer precursors or as a model compound for studying ester linkage dynamics .
Dimethyl 4,5-Dibromophthalate
- Molecular Formula : C₁₀H₈Br₂O₄
- Molecular Weight : 375.98 g/mol
- CAS No.: 859299-66-4
- Key Differences :
Dimethyl 2,5-Dibromoterephthalate
- Molecular Formula : C₁₀H₈Br₂O₄
- Molecular Weight : 375.98 g/mol
- CAS No.: 18014-00-1
- Key Differences :
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Structural Comparison
| Compound | Bromine Substitution | Ester Type | Key Functional Groups |
|---|---|---|---|
| Target compound | 2,5-dibromo | Methyl | Ether-linked diacetate |
| Di-tert-butyl analog | 2,5-dibromo | tert-Butyl | Ether-linked diacetate |
| Dimethyl 4,5-dibromophthalate | 4,5-dibromo | Methyl | Direct ester on phthalate ring |
Biological Activity
Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS No. 91395-60-7) is a synthetic compound characterized by its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C12H12Br2O6
- Molecular Weight: 412.03 g/mol
- Boiling Point: Approximately 420.1 °C (predicted)
- Density: 1.697 g/cm³ (predicted)
Synthesis and Structure
The compound is synthesized through a multi-step reaction involving the bromination of phenolic precursors followed by esterification reactions. The synthesis pathway typically includes:
- Bromination of 1,4-phenylene derivatives.
- Formation of the ether linkage through nucleophilic substitution.
- Esterification with acetic acid derivatives to yield the final product.
Antimicrobial Properties
Research indicates that compounds with dibromo-substituted phenylene groups exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines at micromolar concentrations. The mechanism is believed to involve the induction of apoptosis and disruption of cellular metabolism .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against a panel of pathogens. The results were quantified using Minimum Inhibitory Concentration (MIC) assays:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest a promising profile for further exploration in clinical applications .
Cytotoxicity Assessment
A cytotoxicity study was conducted using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The data indicate that this compound has a significant cytotoxic effect on these cancer cells .
The proposed mechanism for the biological activity of this compound involves:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
- Apoptosis Induction: Activation of caspases and other apoptotic pathways.
- Disruption of Cell Signaling Pathways: Interference with key signaling molecules involved in cell survival.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically explore reaction variables (e.g., temperature, catalyst loading, solvent ratio). For instance, fractional factorial designs can reduce the number of trials while identifying critical parameters like reflux duration and acid concentration, as demonstrated in analogous esterification protocols . Statistical analysis (ANOVA) can isolate factors affecting yield and purity. Reference: Synthesis optimization via reflux conditions and sulfuric acid catalysis in methanol .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments using - and -NMR, focusing on aryl-oxyacetate coupling patterns.
- XRD : Resolve crystal packing and dihedral angles between the phenylene core and acetate groups, as seen in structurally analogous benzene-dioate derivatives .
- DFT Calculations : Model electronic distributions to predict reactivity at bromine substituents.
Q. What analytical approaches resolve contradictions in reaction yield data across studies?
- Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., moisture sensitivity of intermediates or competing side reactions). Cross-validate purity via HPLC with UV/Vis detection and mass spectrometry. For example, inconsistent yields in esterification may stem from incomplete acid catalysis or side-product formation .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map energy landscapes for bromine substitution or acetate hydrolysis. ICReDD’s integrated approach combines transition-state modeling with experimental validation to prioritize synthetic routes, reducing trial-and-error experimentation . For example, simulate nucleophilic aromatic substitution pathways to predict regioselectivity.
Q. What methodologies assess the environmental fate and degradation products of this brominated compound?
- Methodological Answer : Use accelerated degradation studies under controlled conditions:
- Hydrolytic Stability : Monitor acetate cleavage in buffered solutions (pH 3–9) via LC-MS.
- Photodegradation : Expose to UV light and identify intermediates (e.g., debrominated products) using high-resolution mass spectrometry.
- Ecotoxicity Screening : Apply OECD guidelines for aquatic toxicity assays with Daphnia magna or algal models. Reference: Atmospheric chemistry frameworks for tracking pollutant transformations .
Q. How can membrane separation technologies improve purification of this compound during scale-up?
- Methodological Answer : Evaluate nanofiltration or reverse osmosis membranes for selective removal of unreacted dibromophenylene precursors. Optimize parameters (pressure, solvent polarity) using response surface methodology (RSM). Membrane performance can be benchmarked against traditional recrystallization, as outlined in CRDC subclass RDF2050104 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
